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A-485: A Highly Specific Inhibitor of p300/CBP
Histone Acetyltransferases
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the histone acetyltransferase (HAT) inhibitor A-485 against other HAT

enzymes, supported by experimental data. A-485 demonstrates exceptional specificity for the

homologous HATs p300 and CBP, making it a valuable tool for investigating their roles in health

and disease.

A-485 is a potent, cell-permeable small molecule that acts as a catalytic inhibitor of p300 and

CBP.[1] It functions by competing with the cofactor acetyl-CoA, thereby preventing the transfer

of acetyl groups to histone and non-histone protein substrates.[1][2] This targeted inhibition

allows for the precise dissection of p300/CBP-mediated biological processes.

Comparative Inhibitory Activity of A-485
The following table summarizes the inhibitory activity of A-485 against a panel of human

histone acetyltransferases. The data highlights the remarkable selectivity of A-485 for p300 and

CBP.
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Target Enzyme IC50 (nM) Percent Inhibition at 10 µM

p300 9.8 >99%

CBP 2.6 >99%

PCAF >10,000 No inhibition observed

GCN5L2 >10,000 No inhibition observed

HAT1 >10,000 No inhibition observed

MYST3 >10,000 No inhibition observed

MYST4 >10,000 No inhibition observed

TIP60 >10,000 No inhibition observed

Data sourced from Lasko et al., Nature, 2017.[1]

Experimental Methodologies
The specificity of A-485 was determined through a combination of biochemical and cellular

assays.

Biochemical Specificity Assessment: Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET)
Assay
The inhibitory activity of A-485 against various HAT enzymes was quantified using a time-

resolved fluorescence resonance energy transfer (TR-FRET) assay. This in vitro method

measures the acetylation of a specific histone peptide substrate by a recombinant HAT

enzyme.

Principle: The assay relies on the proximity-based transfer of energy from a donor fluorophore

(conjugated to an anti-acetyl lysine antibody) to an acceptor fluorophore (conjugated to the

histone peptide substrate). When the histone peptide is acetylated by the HAT enzyme, the

antibody binds to the acetylated lysine, bringing the donor and acceptor fluorophores close

enough for FRET to occur. The resulting FRET signal is proportional to the extent of histone
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acetylation. The presence of an inhibitor like A-485 reduces the rate of acetylation, leading to a

decrease in the FRET signal.

General Protocol:

Reaction Setup: Recombinant human HAT enzyme, a biotinylated histone H4 peptide

substrate, and acetyl-CoA are combined in a reaction buffer in the wells of a microplate.

Inhibitor Addition: A-485 or a vehicle control (DMSO) is added to the reaction mixture at

various concentrations.

Incubation: The reaction is allowed to proceed for a defined period at room temperature to

allow for enzymatic acetylation of the histone peptide.

Detection: A detection solution containing a europium-labeled anti-acetyl lysine antibody

(donor) and streptavidin-conjugated allophycocyanin (acceptor) is added. The streptavidin

binds to the biotinylated histone peptide.

Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET

signal is measured using a plate reader capable of time-resolved fluorescence detection.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-

response curve.

Cellular Specificity Assessment: High-Content Imaging
of Histone Acetylation
To confirm the selectivity of A-485 within a cellular context, its effect on specific histone

acetylation marks was evaluated. This is crucial as off-target effects can occur in a complex

cellular environment.

Principle: This assay quantifies the levels of specific histone acetylation marks (e.g., H3K27ac,

a primary target of p300/CBP, versus other marks) in cells treated with the inhibitor. A

significant reduction in the target mark with no effect on other histone marks indicates high

cellular specificity.
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General Protocol:

Cell Culture and Treatment: Human cells (e.g., PC-3 prostate cancer cells) are seeded in

multi-well plates and allowed to adhere. The cells are then treated with various

concentrations of A-485 or a vehicle control for a specified duration (e.g., 3 hours).

Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and

stained with primary antibodies specific for different histone acetylation marks (e.g., anti-

H3K27ac, anti-H3K9ac). Subsequently, fluorescently labeled secondary antibodies are used

for detection. Nuclear DNA is counterstained with a dye like DAPI.

Image Acquisition: The plates are imaged using a high-content automated microscope,

capturing images of the fluorescently labeled histone modifications and nuclei.

Image Analysis: Image analysis software is used to identify individual nuclei based on the

DAPI stain and to quantify the mean fluorescence intensity of the specific histone acetylation

mark within each nucleus.

Data Analysis: The fluorescence intensity of the target histone mark in inhibitor-treated cells

is normalized to that of vehicle-treated cells to determine the extent of inhibition. The results

for the on-target mark (H3K27ac) are compared to those of off-target marks to assess

cellular selectivity. In the case of A-485, a significant and dose-dependent decrease was

observed for H3K27ac and H3K18ac, while other histone marks were unaffected.

Visualizing Experimental and Biological Pathways
To further clarify the methodologies and the biological context of A-485's action, the following

diagrams are provided.
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Caption: Workflow for assessing the specificity of a HAT inhibitor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1193870?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Nucleus

Chromatin

p300/CBP

Histone Tails
(e.g., H3K27)

Acetylation

Transcription Factors

Acetylation

Acetyl-CoA A-485

Inhibition

Acetylated Histones
& Transcription Factors

DNA

Gene Expression

Regulation

Click to download full resolution via product page

Caption: Role of p300/CBP in gene regulation and its inhibition by A-485.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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